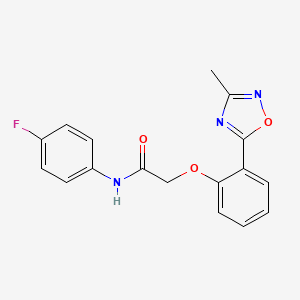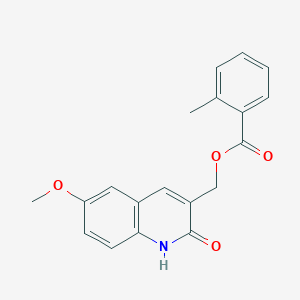
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, its inhibition of acetylcholinesterase activity is responsible for the observed effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been reported to inhibit acetylcholinesterase activity, which is responsible for the degradation of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which improves cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, its inhibition of acetylcholinesterase activity makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for the research on 5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole. One direction is to study its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand its mechanism of action and optimize its potency and selectivity. Finally, research is needed to develop safe and effective formulations for its clinical use.
Méthodes De Synthèse
The synthesis of 5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole has been reported using different methods, including the reaction of 2-bromoaniline with 2-methoxy-7-methylquinoline-3-carbaldehyde, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-bromobenzoic acid with 2-methoxy-7-methylquinoline-3-carbaldehyde, followed by cyclization with thionyl chloride and hydrazine hydrate.
Applications De Recherche Scientifique
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, as it has been reported to inhibit acetylcholinesterase activity, which is responsible for the degradation of acetylcholine in the brain.
Propriétés
IUPAC Name |
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-7-8-12-10-14(18(24-2)21-16(12)9-11)17-22-19(25-23-17)13-5-3-4-6-15(13)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPXRWBJMYMGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=CC=C4Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)

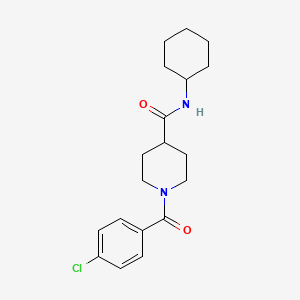
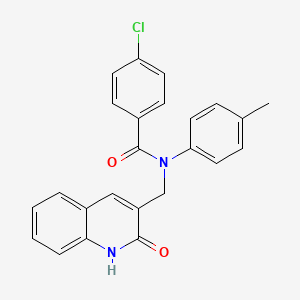

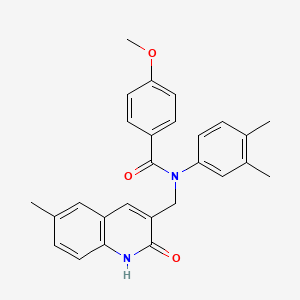

![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
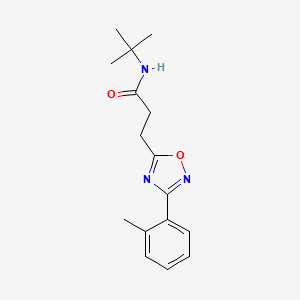
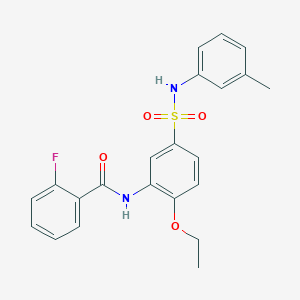
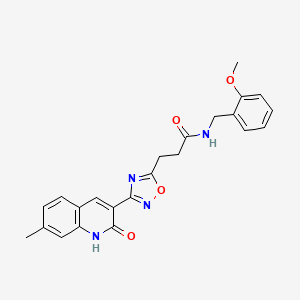
![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
